Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Overview
Description
Methyl 6-oxospiro[3.3]heptane-2-carboxylate, also known as MOSC, is a synthetic compound that has been used in a variety of scientific research applications. MOSC is an important chemical intermediate used in the synthesis of a variety of compounds. It is also a key component of many catalytic processes and has been used to study the mechanisms of a variety of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Properties
Cycloaddition Reactions : Methyl 6-oxospiro[3.3]heptane-2-carboxylate derivatives, such as substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, are obtained through regioselective cycloaddition reactions with C-aryl- and C-carbamoylnitrones, producing a mixture of two diastereoisomers (Molchanov & Tran, 2013).
Bond Cleavage and Formation : Treatment with zinc in acetic acid leads to the cleavage of the N–O bond in the isoxazolidine ring of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This results in the formation of 1,3-amino alcohols and subsequent cyclization yields bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
Synthesis of Bifunctional Compounds : Efficient and scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, which are useful for further selective derivation on the azetidine and cyclobutane rings (Meyers et al., 2009).
Applications in Drug Discovery and Design
Novel Amino Acids for Drug Design : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds adds to the family of sterically constrained amino acids. These are significant for chemistry, biochemistry, and drug design, offering novel structural possibilities (Radchenko et al., 2010).
Antibacterial Drug Development : Compounds like 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines show potent antibacterial activity against respiratory pathogens. This includes effectiveness against multidrug-resistant and quinolone-resistant strains, highlighting their potential in treating respiratory tract infections (Odagiri et al., 2013).
Biocatalytic Ketoreductase Applications : The biocatalytic ketoreductase-mediated reduction of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative enables access to both enantiomers with high enantiomeric excess. This process is vital for synthesizing ester alcohol, amino acid, and amino alcohol building blocks, maintaining high enantiopurity (O'Dowd et al., 2022).
Synthetic Techniques and Molecular Structures
Palladium-Catalyzed Synthesis : A palladium-catalyzed decarboxylative cyclopropanation technique has been developed for synthesizing 4-oxaspiro[2.4]heptanes. This technique highlights the influence of ligands and solvents on the reaction course (Shintani et al., 2012).
Improved Synthesis of Bicyclic Spiro Compounds : An enhanced synthesis of 2-oxa-6-azaspiro[3.3]heptane has been reported, with its isolation as a sulfonic acid salt yielding a more stable and soluble product. This improves access to a range of reaction conditions with the spirobicyclic compound (van der Haas et al., 2017).
properties
IUPAC Name |
methyl 2-oxospiro[3.3]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVYGLFZWUGNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725524 | |
Record name | Methyl 6-oxospiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxospiro[3.3]heptane-2-carboxylate | |
CAS RN |
1138480-98-4 | |
Record name | Methyl 6-oxospiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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